Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate
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Overview
Description
Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is a complex organic compound that features a naphthalene ring system, an aziridine ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide. The naphthalene ring system is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The aziridine ring is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used to open the aziridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or the disruption of cellular processes . The naphthalene ring system may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzoate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ethyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carboxylate: Similar structure but with the carboxylate group at a different position on the naphthalene ring.
Uniqueness
Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is unique due to the combination of its aziridine ring and naphthalene ring system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)10-20-11-16(20)12-23-18-9-15-7-5-4-6-14(15)8-17(18)19(21)22-3/h4-9,13,16H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTLEXQMBJNBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=CC=CC=C3C=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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